Ethyl 3-(ethanesulfonyl)-6-fluoroimidazo[1,2-a]pyridine-2-carboxylate
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Overview
Description
Ethyl 3-(ethanesulfonyl)-6-fluoroimidazo[1,2-a]pyridine-2-carboxylate is a heterocyclic compound that features a unique imidazo[1,2-a]pyridine core. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and materials science. The presence of the ethanesulfonyl and fluoro groups enhances its chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(ethanesulfonyl)-6-fluoroimidazo[1,2-a]pyridine-2-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the imidazo[1,2-a]pyridine core, followed by the introduction of the fluoro and ethanesulfonyl groups. The reaction conditions often involve the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(ethanesulfonyl)-6-fluoroimidazo[1,2-a]pyridine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the ethanesulfonyl group.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide in acidic or basic media.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like potassium carbonate (K2CO3).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
Ethyl 3-(ethanesulfonyl)-6-fluoroimidazo[1,2-a]pyridine-2-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored as a lead compound in drug discovery for various therapeutic targets.
Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of Ethyl 3-(ethanesulfonyl)-6-fluoroimidazo[1,2-a]pyridine-2-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The ethanesulfonyl group can form covalent bonds with nucleophilic sites on proteins, while the fluoro group enhances binding affinity through hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 3-(methylsulfonyl)-6-fluoroimidazo[1,2-a]pyridine-2-carboxylate
- Ethyl 3-(ethanesulfonyl)-6-chloroimidazo[1,2-a]pyridine-2-carboxylate
- Ethyl 3-(ethanesulfonyl)-6-fluoroimidazo[1,2-a]pyridine-2-carboxamide
Uniqueness
Ethyl 3-(ethanesulfonyl)-6-fluoroimidazo[1,2-a]pyridine-2-carboxylate is unique due to the combination of the ethanesulfonyl and fluoro groups, which confer distinct chemical and biological properties. The fluoro group enhances the compound’s stability and binding affinity, while the ethanesulfonyl group increases its reactivity and potential for covalent modification of biological targets.
Properties
IUPAC Name |
ethyl 3-ethylsulfonyl-6-fluoroimidazo[1,2-a]pyridine-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13FN2O4S/c1-3-19-12(16)10-11(20(17,18)4-2)15-7-8(13)5-6-9(15)14-10/h5-7H,3-4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLLMLUUQLIVTGS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N2C=C(C=CC2=N1)F)S(=O)(=O)CC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13FN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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